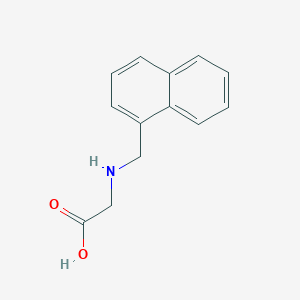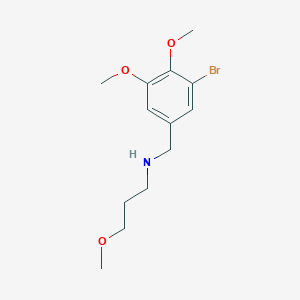
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a chemical compound that has attracted significant attention in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a selective inhibitor of a specific enzyme that plays a key role in various cellular processes. The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents its normal function. This inhibition of the enzyme activity leads to various downstream effects, including the modulation of cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine have been extensively studied. It has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and inflammation. In addition, it has also been shown to have neuroprotective effects and to modulate neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. In addition, it has been shown to have low toxicity and good solubility in various solvents. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its downstream effects on cellular signaling pathways and gene expression. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would enable more widespread use in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps. The first step is the protection of the amino group of morpholine with a Boc group. The second step is the reaction of the protected morpholine with 3-chloro-5-ethoxy-4-methoxybenzyl chloride to form the benzyl morpholine derivative. The third step is the deprotection of the Boc group with TFA to obtain the desired compound. This synthesis method has been optimized to provide high yields and purity of the final product.
Applications De Recherche Scientifique
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential use as a tool in biochemical and physiological research.
Propriétés
Nom du produit |
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
Formule moléculaire |
C16H25ClN2O3 |
Poids moléculaire |
328.83 g/mol |
Nom IUPAC |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25ClN2O3/c1-3-22-15-11-13(10-14(17)16(15)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
Clé InChI |
ALHSUXJUNJQCQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)